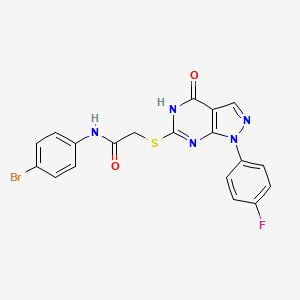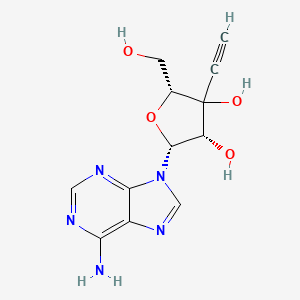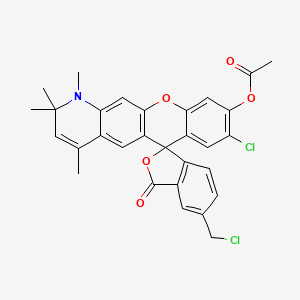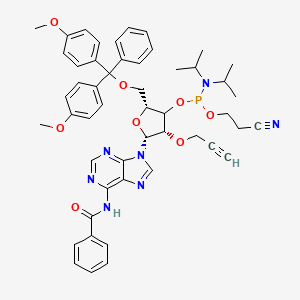
UCK2 Inhibitor-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UCK2 Inhibitor-3 is a non-competitive inhibitor targeting uridine-cytidine kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway. This compound has an IC50 value of 16.6 micromolar. UCK2 plays a crucial role in phosphorylating uridine and cytidine to uridine monophosphate and cytidine monophosphate, respectively. This compound is significant in cancer research due to its ability to inhibit UCK2, which is often overexpressed in various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of UCK2 Inhibitor-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification methods like chromatography are typically employed.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions: UCK2 Inhibitor-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of this compound.
Aplicaciones Científicas De Investigación
UCK2 Inhibitor-3 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the pyrimidine salvage pathway and its regulation.
Biology: Investigates the role of UCK2 in cellular metabolism and its impact on cell proliferation and survival.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with overexpressed UCK2.
Mecanismo De Acción
UCK2 Inhibitor-3 exerts its effects by inhibiting the activity of uridine-cytidine kinase 2. This inhibition disrupts the pyrimidine salvage pathway, leading to a decrease in the levels of uridine monophosphate and cytidine monophosphate. This disruption affects nucleotide metabolism and can inhibit the proliferation of rapidly dividing cells, such as cancer cells. The compound also inhibits DNA polymerase eta and kappa, further impacting DNA synthesis and repair .
Comparación Con Compuestos Similares
Flavokawain B: A natural compound that inhibits UCK2 and induces cell cycle arrest and apoptosis in cancer cells.
Alpinetin: Another natural inhibitor of UCK2 with similar effects on cell proliferation and survival.
Uniqueness: UCK2 Inhibitor-3 is unique due to its non-competitive inhibition mechanism and its specific targeting of UCK2. Unlike other inhibitors, it can partially substitute for dihydroorotate dehydrogenase in infected or rapidly dividing cells, facilitating effective uridine salvage .
Propiedades
Fórmula molecular |
C19H13BrFN5O2S |
|---|---|
Peso molecular |
474.3 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-2-[[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H13BrFN5O2S/c20-11-1-5-13(6-2-11)23-16(27)10-29-19-24-17-15(18(28)25-19)9-22-26(17)14-7-3-12(21)4-8-14/h1-9H,10H2,(H,23,27)(H,24,25,28) |
Clave InChI |
VCFXXKDAPCCCGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![methyl (2S)-2-[[(2S)-6-[2-bicyclo[2.2.1]heptanyl(methyl)amino]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid](/img/structure/B12390503.png)
![1-[(2S,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12390505.png)




![2-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390539.png)
![(2S)-2-acetamido-5-[formyl(hydroxy)amino]-N-[(2S)-2-[3-[(2S,5S)-5-[3-[formyl(hydroxy)amino]propyl]-3,6-dioxopiperazin-2-yl]propyl-hydroxyamino]-3-hydroxypropanoyl]pentanamide](/img/structure/B12390544.png)
